molecular formula C13H16FN3O B11865091 6'-Fluoro-1'-methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one

6'-Fluoro-1'-methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one

Cat. No.: B11865091
M. Wt: 249.28 g/mol
InChI Key: HAAKPQPJPXWRGC-UHFFFAOYSA-N
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Description

6’-Fluoro-1’-methyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a quinazolinone core fused with a piperidine ring, and it is fluorinated at the 6’ position. The presence of the fluorine atom and the spirocyclic framework imparts distinct chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Fluoro-1’-methyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazolinone Core: This step involves the condensation of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions to form the quinazolinone core.

    Spirocyclization: The quinazolinone intermediate undergoes a spirocyclization reaction with a piperidine derivative. This step often requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization.

    Fluorination: The final step involves the introduction of the fluorine atom at the 6’ position. This can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6’-Fluoro-1’-methyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can modify the quinazolinone core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction can produce partially or fully reduced spirocyclic compounds.

Scientific Research Applications

6’-Fluoro-1’-methyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 6’-Fluoro-1’-methyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions. The spirocyclic structure provides rigidity, which can improve selectivity and potency. The exact pathways involved depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Similar Compounds

    6’-Chloro-1’-methyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one: Similar structure but with a chlorine atom instead of fluorine.

    6’-Methyl-1’-methyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one: Similar structure but with a methyl group instead of fluorine.

    6’-Hydroxy-1’-methyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one: Similar structure but with a hydroxyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 6’-Fluoro-1’-methyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H16FN3O

Molecular Weight

249.28 g/mol

IUPAC Name

6-fluoro-1-methylspiro[3H-quinazoline-2,3'-piperidine]-4-one

InChI

InChI=1S/C13H16FN3O/c1-17-11-4-3-9(14)7-10(11)12(18)16-13(17)5-2-6-15-8-13/h3-4,7,15H,2,5-6,8H2,1H3,(H,16,18)

InChI Key

HAAKPQPJPXWRGC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C(=O)NC13CCCNC3

Origin of Product

United States

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